4-Methoxyphenyl mesylate
Overview
Description
4-Methoxyphenyl mesylate is a chemical compound that is related to various synthesized derivatives of methoxyphenol and methoxyphenyl groups. While the provided papers do not directly discuss 4-methoxyphenyl mesylate, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related compounds. These compounds often serve as models for metabolites of chlorophenolic compounds, intermediates in organic synthesis, or as potential candidates for various biological activities .
Synthesis Analysis
The synthesis of chlorinated 4-methoxyphenols, which are structurally related to 4-methoxyphenyl mesylate, involves partial methylation of p-hydroquinone and chlorinated p-hydroquinones. The purity and structure of the synthesized compounds are typically confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry . Other related compounds are synthesized through different methods, such as the aromatization of cyclohexenone derivatives under reflux conditions with iodine and methanol , or by other specific organic synthesis routes that yield compounds with a methoxyphenyl moiety .
Molecular Structure Analysis
The molecular structure of compounds related to 4-methoxyphenyl mesylate is often confirmed using IR and single crystal X-ray diffraction studies. Computational methods such as density functional theory (DFT) are used to calculate vibrational wavenumbers, geometrical parameters, and to assign potential energy distribution (PED) for fundamental vibrations .
Chemical Reactions Analysis
The chemical reactivity of methoxyphenyl-related compounds is studied through various spectroscopic and computational analyses. These studies include the investigation of hyper-conjugative interactions, charge delocalization using natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) analysis to understand the reactive sites within the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenyl derivatives are characterized by a range of techniques. Spectroscopic properties such as FT-IR, NMR, and UV-Vis are used in conjunction with theoretical calculations to understand the electronic properties, including frontier orbitals and band gap energies. The strength and nature of weak intramolecular interactions are studied using approaches like the atoms in molecules (AIM) theory. Additionally, hyperpolarizability values are calculated to assess the nonlinear optical (NLO) properties of these compounds .
Scientific Research Applications
Catalysis and Organic Synthesis
4-Methoxyphenyl mesylate has been utilized in nickel-catalyzed coupling reactions. Kobayashi and Mizojiri (1996) demonstrated that in the presence of NiCl2(PPh3)2 as a catalyst, p-methoxycarbonylphenyl mesylate reacts with lithium arylborates at room temperature to afford high-yield coupling products (Kobayashi & Mizojiri, 1996).
Chemical Stability and Reaction Studies
The stability and reactivity of 4-methoxyphenyl derivatives have been a subject of study. Tsuji et al. (2011) analyzed the reaction of 2-methoxyphenylethyl tosylate with azide ion, demonstrating the formation of a symmetrical 4-methoxyphenonium ion, providing insights into its reaction pathways and stability in aqueous solutions (Tsuji et al., 2011).
Corrosion Inhibition
In corrosion science, derivatives of 4-methoxyphenyl mesylate have been explored as corrosion inhibitors. Bentiss et al. (2009) investigated 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole as a corrosion inhibitor for mild steel in hydrochloric acid, showing high efficiency and revealing the adsorption mechanism (Bentiss et al., 2009).
X-Ray Diffraction and Structural Analysis
Structural analysis using X-ray diffraction is another application area. Kuz'mina et al. (2018) conducted an X-ray diffraction study of mesogenic 4-methoxyphenyl-4′-n-nonyloxybenzoate, providing insights into its crystal structure and properties (Kuz'mina et al., 2018).
Spectroscopy and Molecular Studies
Srivastava et al. (2017) synthesized and characterized a novel curcumin ester involving a 4-methoxyphenyl derivative, using spectroscopic and theoretical approaches to study its anti-hepatic cancer activity (Srivastava et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(4-methoxyphenyl) methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S/c1-11-7-3-5-8(6-4-7)12-13(2,9)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKNVCHUULQHAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364979 | |
Record name | 4-Methoxyphenyl mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl mesylate | |
CAS RN |
19013-30-0 | |
Record name | 4-Methoxyphenyl mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.